N-(5-chloro-2-methylphenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide
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Overview
Description
N-(5-CHLORO-2-METHYLPHENYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE involves multiple steps. One common synthetic route includes the reaction of 5-chloro-2-methylphenylamine with methanesulfonyl chloride to form an intermediate, which is then reacted with 2,3-dihydro-1H-indole-5-carboxylic acid under specific conditions to yield the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
N-(5-CHLORO-2-METHYLPHENYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays for its antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-METHYLPHENYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
N-(5-CHLORO-2-METHYLPHENYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE can be compared with other indole derivatives such as:
(3S)-N-(5-CHLORO-2-METHYLPHENYL)-1-CYCLOHEXYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE: This compound has a similar structure but differs in its cyclohexyl and pyrrolidine moieties.
N-(5-CHLORO-2-METHYLPHENYL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE: This compound contains a pyrazole ring instead of the indole ring, leading to different chemical and biological properties.
The uniqueness of N-(5-CHLORO-2-METHYLPHENYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H17ClN2O3S |
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Molecular Weight |
364.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide |
InChI |
InChI=1S/C17H17ClN2O3S/c1-11-3-5-14(18)10-15(11)19-17(21)13-4-6-16-12(9-13)7-8-20(16)24(2,22)23/h3-6,9-10H,7-8H2,1-2H3,(H,19,21) |
InChI Key |
KPRIVHJCSLGCBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C |
Origin of Product |
United States |
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